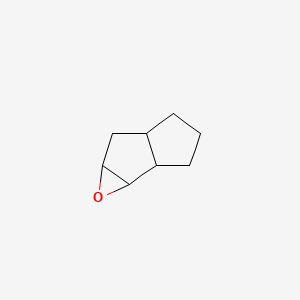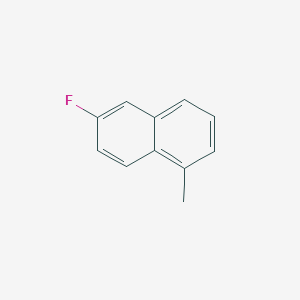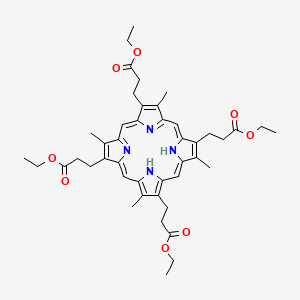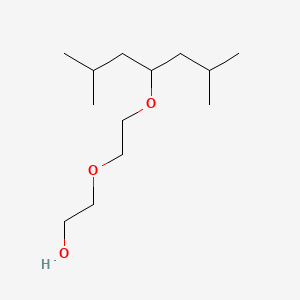
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is a chemical compound with the molecular formula C13H28O3. It is known for its unique structure, which includes an ethanol backbone with two ethoxy groups and a 1-isobutyl-3-methylbutoxy substituent. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- typically involves the reaction of 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced technologies and equipment ensures efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is employed in biochemical assays and as a component in certain biological buffers.
Medicine: It is investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- include:
- 2-(2-(3-methylbutoxy)ethoxy)ethanol
- 2-(2-(3-methoxy-3-methylbutoxy)ethoxy)ethanol
- 2-(2-(1,3-dioxan-2-yl)ethoxy)ethanol
Uniqueness
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
| 63980-62-1 | |
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-[2-(2,6-dimethylheptan-4-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H28O3/c1-11(2)9-13(10-12(3)4)16-8-7-15-6-5-14/h11-14H,5-10H2,1-4H3 |
InChI Key |
PUYQBWNBLFXRIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)

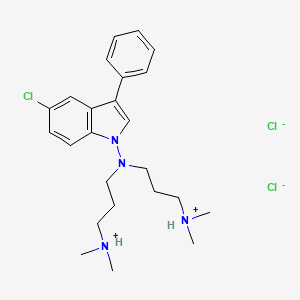
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
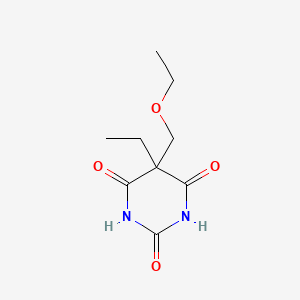
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
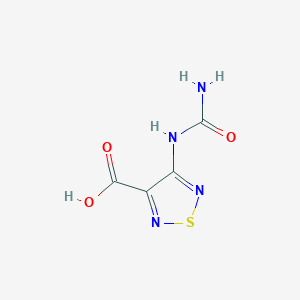

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
